molecular formula C18H16N2O B2535949 2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole CAS No. 876883-04-4

2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole

Cat. No. B2535949
CAS RN: 876883-04-4
M. Wt: 276.339
InChI Key: LFOKSECCKWIMRR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzodiazole ring, which is a heterocyclic compound containing a benzene ring fused to a diazole ring . The prop-2-yn-1-yl group is a linear, unsaturated hydrocarbon chain, and the 4-methylphenoxy group is a phenyl ring with a methyl and an oxygen substituent .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The benzodiazole ring is aromatic and relatively stable, but can participate in electrophilic substitution reactions. The alkyne in the prop-2-yn-1-yl group is reactive and can undergo addition reactions. The ether linkage in the 4-methylphenoxy group is generally stable but can be cleaved under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodiazole ring could contribute to its stability and rigidity. The prop-2-yn-1-yl group could potentially increase its reactivity. The 4-methylphenoxy group could influence its solubility properties .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of compounds with similar structural motifs, such as benzothiazoles and benzimidazoles, have been widely explored for their versatile applications in medicinal chemistry and materials science. For example, novel synthesis routes for benzothiazoles have been developed to explore their pharmacological potentials (Gabriele et al., 2006; Mori et al., 2021).

Antitumor and Antimicrobial Activities

  • Compounds with the benzothiazole core have demonstrated significant antitumor activities. Research shows that benzothiazoles can induce DNA adduct formation in tumor cells, suggesting a mechanism of action involving DNA damage (Leong et al., 2003). Another study highlighted the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, which showed potential for DNA protection and antimicrobial activities, indicating their utility in designing new therapeutic agents (Gür et al., 2020).

Fluorescent Probes and Sensors

  • Research into benzothiazole derivatives for applications as fluorescent probes sensing pH and metal cations has shown promising results. These findings suggest the potential for developing new materials for environmental monitoring and biological imaging (Tanaka et al., 2001).

Antioxidant Activity

  • The exploration of antioxidant activities of benzothiazole derivatives has led to the development of compounds with potential therapeutic applications, particularly in conditions associated with oxidative stress (Buravlev et al., 2021).

Drug Development Building Blocks

  • Studies have also focused on creating new building blocks for drug discovery, utilizing the structural diversity of benzothiazole and related compounds to explore chemical space for ligand development. These efforts aim to identify novel therapeutic targets and optimize drug candidates (Durcik et al., 2020).

properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-1-prop-2-ynylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-21-15-10-8-14(2)9-11-15/h1,4-11H,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOKSECCKWIMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methylphenoxy)methyl]-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole

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